molecular formula C14H15N3O2 B12750113 8-(Acetylamino)-5,6-dihydrobenzo(h)cinnolin-3(2H)-one CAS No. 104120-90-3

8-(Acetylamino)-5,6-dihydrobenzo(h)cinnolin-3(2H)-one

Cat. No.: B12750113
CAS No.: 104120-90-3
M. Wt: 257.29 g/mol
InChI Key: OMPBGCBRBUBPJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Acetylamino)-5,6-dihydrobenzo(h)cinnolin-3(2H)-one is a heterocyclic compound that belongs to the cinnoline family This compound is characterized by its unique structure, which includes a fused benzene and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Acetylamino)-5,6-dihydrobenzo(h)cinnolin-3(2H)-one typically involves the reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydrazine. This reaction is carried out in ethanol at reflux conditions, leading to the formation of the desired cinnoline derivative . The reaction mechanism involves the attack of the hydrazine nitrogen atom on the ketone carbonyl group, followed by cyclization to form the cinnoline ring system.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

8-(Acetylamino)-5,6-dihydrobenzo(h)cinnolin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cinnoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as ethanol, acetonitrile, and dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted cinnoline compounds. These products can exhibit different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-(Acetylamino)-5,6-dihydrobenzo(h)cinnolin-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes . The compound’s ability to interact with these targets is attributed to its unique structure, which allows it to fit into the active sites of enzymes and receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-(Acetylamino)-5,6-dihydrobenzo(h)cinnolin-3(2H)-one include:

Uniqueness

What sets this compound apart from these similar compounds is its specific acetylamino substitution, which imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

104120-90-3

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

N-(3-oxo-2,5,6,6a-tetrahydrobenzo[h]cinnolin-1-yl)acetamide

InChI

InChI=1S/C14H15N3O2/c1-9(18)15-17-14-11(8-13(19)16-17)7-6-10-4-2-3-5-12(10)14/h2-5,8,10H,6-7H2,1H3,(H,15,18)(H,16,19)

InChI Key

OMPBGCBRBUBPJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NN1C2=C3C=CC=CC3CCC2=CC(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.